molecular formula C18H21N3O4S B2712663 (5,6-Dihydro-1,4-dioxin-2-yl)(4-(6-ethoxybenzo[d]thiazol-2-yl)piperazin-1-yl)methanone CAS No. 897470-28-9

(5,6-Dihydro-1,4-dioxin-2-yl)(4-(6-ethoxybenzo[d]thiazol-2-yl)piperazin-1-yl)methanone

Cat. No. B2712663
CAS RN: 897470-28-9
M. Wt: 375.44
InChI Key: IFWQINJALKSMRI-UHFFFAOYSA-N
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Description

The compound “(5,6-Dihydro-1,4-dioxin-2-yl)(4-(6-ethoxybenzo[d]thiazol-2-yl)piperazin-1-yl)methanone” is a complex organic molecule that contains several different functional groups, including a 5,6-dihydro-1,4-dioxin-2-yl group, a 4-(6-ethoxybenzo[d]thiazol-2-yl)piperazin-1-yl group, and a methanone group .


Molecular Structure Analysis

The molecular structure of this compound would likely be quite complex due to the presence of several different functional groups. The 5,6-dihydro-1,4-dioxin-2-yl group, for example, would contribute a cyclic structure with two oxygen atoms .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would likely depend on the specific arrangement of its functional groups. For example, its solubility would likely be influenced by the presence of polar groups such as the ether and amide groups .

Scientific Research Applications

Antimicrobial Properties

Research has demonstrated the utility of benzothiazole and piperazine derivatives, similar to the chemical structure of interest, in the synthesis of compounds with notable antimicrobial activities. Patel et al. (2011) synthesized a series of compounds using amino substituted benzothiazoles and evaluated their in vitro antimicrobial activity, observing variable and modest activity against bacteria and fungi (Patel, Agravat, & Shaikh, 2011). Similarly, Bektaş et al. (2007) synthesized novel 1,2,4-Triazole derivatives, which displayed good or moderate antimicrobial activities against tested microorganisms (Bektaş, Karaali, & Sahin, 2007).

Antiproliferative Effect

Kumar et al. (2014) explored the antiproliferative effects of 2, 3 disubstituted 4-thiazolidinone analogues, which share a structural resemblance with the chemical compound of interest, on human leukemic cells. Their findings highlighted the potential of these compounds, particularly methyl 3-methoxy-4-(4-oxo-3-(5-(piperazin-1-yl)pyridin-2-yl)thiazolidin-2-yl)benzoate, to exhibit potent activity against various leukemic cell lines, indicating a promising avenue for the development of new therapeutic agents (Kumar, Hanumappa, & Hegde, 2014).

Future Directions

The study of novel organic compounds like this one is a crucial area of research in fields such as medicinal chemistry and materials science. Future research could involve studying the synthesis, properties, and potential applications of this compound .

properties

IUPAC Name

2,3-dihydro-1,4-dioxin-5-yl-[4-(6-ethoxy-1,3-benzothiazol-2-yl)piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N3O4S/c1-2-24-13-3-4-14-16(11-13)26-18(19-14)21-7-5-20(6-8-21)17(22)15-12-23-9-10-25-15/h3-4,11-12H,2,5-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IFWQINJALKSMRI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC2=C(C=C1)N=C(S2)N3CCN(CC3)C(=O)C4=COCCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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